molecular formula C5H12OS B15185700 4-Mercapto-3-methyl-2-butanol CAS No. 33959-27-2

4-Mercapto-3-methyl-2-butanol

Cat. No.: B15185700
CAS No.: 33959-27-2
M. Wt: 120.22 g/mol
InChI Key: BCYQZLULZVJEII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Mercapto-3-methyl-2-butanol can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetate with lithium bis(trimethylsilyl)amide to form ethyl 3-hydroxy-3-methylbutyrate. This intermediate is then brominated, treated with thiourea, and hydrolyzed to form 3-mercapto-3-methylbutyric acid. Finally, the acid is reduced with lithium aluminum hydride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Mercapto-3-methyl-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, simpler alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Mercapto-3-methyl-2-butanol involves its interaction with various molecular targets and pathways. The compound’s thiol group can form disulfide bonds with proteins, affecting their structure and function. Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions, influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Mercapto-3-methyl-2-butanol is unique due to its specific combination of a primary alcohol and a tertiary thiol group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Properties

CAS No.

33959-27-2

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

3-methyl-4-sulfanylbutan-2-ol

InChI

InChI=1S/C5H12OS/c1-4(3-7)5(2)6/h4-7H,3H2,1-2H3

InChI Key

BCYQZLULZVJEII-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C(C)O

density

0.968-0.980

physical_description

Clear to pale yellow liquid;  Fruity meaty savoury aroma upon dilution

solubility

Soluble in water
Soluble (in ethanol)

Origin of Product

United States

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